molecular formula C16H19ClN2O2S B2440329 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate CAS No. 478065-56-4

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate

Cat. No.: B2440329
CAS No.: 478065-56-4
M. Wt: 338.85
InChI Key: OXZWTAGUDWOEAL-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride and 4-methylthioamide are used as starting materials.

    Substitution Reaction: The thiazole ring is then subjected to a substitution reaction with ethyl bromoacetate to introduce the ethyl group at the 2-position.

    Carbamate Formation: The final step involves the reaction of the ethyl-substituted thiazole with isopropyl isocyanate to form the N-isopropylcarbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its thiazole moiety.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Thiazole derivatives have shown promise in inhibiting various enzymes and pathways involved in disease progression.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to disrupt biological processes in pests.

Comparison with Similar Compounds

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate can be compared with other thiazole derivatives:

  • Similar Compounds

    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-methylcarbamate
    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-ethylcarbamate
    • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propylcarbamate
  • Uniqueness: : The presence of the N-isopropylcarbamate group in this compound may confer unique biological activities and pharmacokinetic properties compared to other similar compounds. This structural variation can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZWTAGUDWOEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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